REACTION_CXSMILES
|
[OH-].[O-:2][P:3]([O-:6])([O-:5])=[O:4].[O-:7][P:8]([O-:11])([O-:10])=[O:9].[O-:12][P:13]([O-:16])([O-:15])=[O:14].[Ca+2:17].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[N+]([O-])([O-])=O.[Ag+:26].[N+]([O-])([O-])=O.[Zn+2:31].[N+]([O-])([O-])=O>O>[OH-:2].[O-:9][P:8]([O-:11])([O-:10])=[O:7].[O-:14][P:13]([O-:16])([O-:15])=[O:12].[O-:4][P:3]([O-:6])([O-:5])=[O:2].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ag:26].[Zn:31] |f:0.1.2.3.4.5.6.7.8,9.10,11.12.13,15.16.17.18.19.20.21.22.23|
|
Name
|
Hydroxylapatite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the whole was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a reaction
|
Type
|
CUSTOM
|
Details
|
The solids are separated off
|
Type
|
CUSTOM
|
Details
|
to form a cake
|
Type
|
WASH
|
Details
|
the cake is rinsed thoroughly with distilled water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
The washed cake is heated
|
Type
|
CUSTOM
|
Details
|
fired at 1200° C.
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[Ag]
|
Name
|
|
Type
|
product
|
Smiles
|
[Zn]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[O-:2][P:3]([O-:6])([O-:5])=[O:4].[O-:7][P:8]([O-:11])([O-:10])=[O:9].[O-:12][P:13]([O-:16])([O-:15])=[O:14].[Ca+2:17].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[N+]([O-])([O-])=O.[Ag+:26].[N+]([O-])([O-])=O.[Zn+2:31].[N+]([O-])([O-])=O>O>[OH-:2].[O-:9][P:8]([O-:11])([O-:10])=[O:7].[O-:14][P:13]([O-:16])([O-:15])=[O:12].[O-:4][P:3]([O-:6])([O-:5])=[O:2].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ag:26].[Zn:31] |f:0.1.2.3.4.5.6.7.8,9.10,11.12.13,15.16.17.18.19.20.21.22.23|
|
Name
|
Hydroxylapatite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the whole was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a reaction
|
Type
|
CUSTOM
|
Details
|
The solids are separated off
|
Type
|
CUSTOM
|
Details
|
to form a cake
|
Type
|
WASH
|
Details
|
the cake is rinsed thoroughly with distilled water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
The washed cake is heated
|
Type
|
CUSTOM
|
Details
|
fired at 1200° C.
|
Name
|
hydroxylapatite
|
Type
|
product
|
Smiles
|
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
Name
|
silver
|
Type
|
product
|
Smiles
|
[Ag]
|
Name
|
zinc
|
Type
|
product
|
Smiles
|
[Zn]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[O-:2][P:3]([O-:6])([O-:5])=[O:4].[O-:7][P:8]([O-:11])([O-:10])=[O:9].[O-:12][P:13]([O-:16])([O-:15])=[O:14].[Ca+2:17].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[N+]([O-])([O-])=O.[Ag+:26].[N+]([O-])([O-])=O.[Zn+2:31].[N+]([O-])([O-])=O>O>[OH-:2].[O-:9][P:8]([O-:11])([O-:10])=[O:7].[O-:14][P:13]([O-:16])([O-:15])=[O:12].[O-:4][P:3]([O-:6])([O-:5])=[O:2].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ag:26].[Zn:31] |f:0.1.2.3.4.5.6.7.8,9.10,11.12.13,15.16.17.18.19.20.21.22.23|
|
Name
|
Hydroxylapatite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the whole was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a reaction
|
Type
|
CUSTOM
|
Details
|
The solids are separated off
|
Type
|
CUSTOM
|
Details
|
to form a cake
|
Type
|
WASH
|
Details
|
the cake is rinsed thoroughly with distilled water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
The washed cake is heated
|
Type
|
CUSTOM
|
Details
|
fired at 1200° C.
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[Ag]
|
Name
|
|
Type
|
product
|
Smiles
|
[Zn]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |